Home > Products > Screening Compounds P74976 > N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide - 2034334-72-8

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Catalog Number: EVT-2999052
CAS Number: 2034334-72-8
Molecular Formula: C17H21N3O4S2
Molecular Weight: 395.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound, identified as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It served as a lead compound for the development of structurally diverse backup compounds, including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n). [] GlyT1 inhibitors are investigated for their potential therapeutic effects in various central nervous system disorders.

Relevance: While not directly structurally similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, TP0439150's role as a lead compound in the development of GlyT1 inhibitors makes it relevant. The research paper highlighting TP0439150 focuses on identifying structurally diverse backup compounds with similar biological activity, suggesting a shared research context with the target compound. []

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Compound 7n was identified as a structurally diverse backup compound for TP0439150, also exhibiting potent GlyT1 inhibitory activity. [] Developed using central nervous system multiparameter optimization (CNS MPO) as a guideline for drug-likeness, 7n possesses favorable pharmacokinetic properties and increases cerebrospinal fluid glycine concentrations in rats. []

Relevance: Similar to TP0439150, compound 7n is relevant due to its shared research context as a GlyT1 inhibitor. While not directly structurally similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, its identification within a study aiming for structurally diverse GlyT1 inhibitors highlights the exploration of various chemical structures for this biological target. []

N-{3-[1-(4-hydroxy-2-oxo-6-phenyl-6-propyl-5,6-dihydro-2H-pyran-3-yl)-2,2-dimethylpropyl]phenyl}-1-methyl-1H-imidazole-4-sulfonamide (PNU-106893)

Compound Description: PNU-106893 is a selective HIV aspartyl protease inhibitor under investigation as a potential oral treatment for acquired immunodeficiency disease. [] It exists as a mixture of four stereoisomers: PNU-109165 (3αR,6S), PNU-109166 (3αR,6R), PNU-109167 (3αS,6S), and PNU-109168 (3αS,6R). [] The primary metabolic pathway for PNU-106893 involves hydroxylation of the phenylethyl side chain on the dihydropyrone ring, catalyzed specifically by CYP2D6. []

Relevance: PNU-106893 is structurally related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide through the shared presence of an imidazole-4-sulfonamide moiety. This structural similarity suggests potential commonalities in their chemical and biological properties, although their target mechanisms differ. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (3)

Compound Description: Compound 3 is a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor with antiatherosclerotic activity. [] It served as a starting point for the development of novel, orally bioavailable ACAT inhibitors with improved potency and efficacy.

Relevance: This compound is structurally related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide by the shared presence of a 4-phenyl-1H-imidazole moiety, although the target compound has a thiophene ring instead of a phenyl ring directly attached to the imidazole. This similarity points to potential shared chemical characteristics and potential for similar biological activities. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-(2-methylbutyl)urea (67) and N-[2,6-dimethyl-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (68)

Compound Description: Compounds 67 and 68 are orally bioavailable ACAT inhibitors with improved potency compared to compound 3. [] They were selected for further pharmacological and toxicological testing due to their potent in vitro aortic ACAT inhibitory activity and in vivo hypocholesterolemic effects.

Relevance: Similar to compound 3, compounds 67 and 68 share the 4-phenyl-1H-imidazole moiety with N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, despite the target compound having a thiophene ring attached to the imidazole. The paper highlighting these compounds focuses on structure-activity relationships of phenylureas linked to 4-phenylimidazole, suggesting a related chemical space to the target compound. []

Properties

CAS Number

2034334-72-8

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.49

InChI

InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(10-20(16)3)26(22,23)18-11-17(21,13-6-4-8-24-13)14-7-5-9-25-14/h4-10,12,18,21H,11H2,1-3H3

InChI Key

DCVXVJKRQOEOKW-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.